![molecular formula C16H15ClN2O4 B5785534 N'-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide](/img/structure/B5785534.png)
N'-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide
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Overview
Description
N’-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide is a chemical compound with potential applications in various scientific fields. It is characterized by its unique structure, which includes a chlorophenoxy group and a methoxybenzohydrazide moiety. This compound is of interest due to its potential biological activities and its role in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide typically involves the reaction of 2-(2-chlorophenoxy)acetyl chloride with 2-methoxybenzohydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N’-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: The compound may exhibit biological activities, making it a candidate for studies in pharmacology and toxicology.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N’-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide involves its interaction with specific molecular targets. The chlorophenoxy group may mimic natural substrates, allowing the compound to bind to enzymes or receptors, thereby modulating their activity. The methoxybenzohydrazide moiety may also contribute to its biological effects by interacting with cellular components.
Comparison with Similar Compounds
N’-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide can be compared with other similar compounds, such as:
2-(2-chlorophenoxy)acetyl chloride: A precursor in the synthesis of the target compound.
2-methoxybenzohydrazide: Another precursor used in the synthesis.
Phenoxy herbicides: Compounds with similar chlorophenoxy groups, used in agriculture.
The uniqueness of N’-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide lies in its combined structure, which imparts distinct chemical and biological properties not found in the individual precursors or related compounds .
Properties
IUPAC Name |
N'-[2-(2-chlorophenoxy)acetyl]-2-methoxybenzohydrazide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O4/c1-22-13-8-4-2-6-11(13)16(21)19-18-15(20)10-23-14-9-5-3-7-12(14)17/h2-9H,10H2,1H3,(H,18,20)(H,19,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLCZQDHLSYGMG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NNC(=O)COC2=CC=CC=C2Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.75 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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